molecular formula C24H21N3O2 B2912461 2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 898433-61-9

2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2912461
CAS No.: 898433-61-9
M. Wt: 383.451
InChI Key: YGLLPIFXADYFPS-UHFFFAOYSA-N
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Description

2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine-based small molecule of interest in medicinal chemistry and drug discovery research. The indolizine scaffold is a privileged structure in pharmaceutical development, known for its potential to interact with diverse biological targets . While specific biological data for this exact compound is limited in the public domain, its structural core is closely related to other 1,2,3,6,8-pentasubstituted indolizines that are currently being investigated for their potent biological activities . Recent patent literature highlights that certain indolizine carboxamide derivatives demonstrate significant promise as antitubercular agents, showing activity against both drug-sensitive and multiple-drug-resistant strains of Mycobacterium tuberculosis . This suggests a potential research application for this compound in the development of novel therapeutics for infectious diseases. The molecular structure integrates a 1-carboxamide group linked to a 2-methylphenyl ring and a 3-benzoyl moiety with a 4-methyl substituent, which may be optimized for target binding and pharmacokinetic properties. This product is intended for research and development purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating within a well-ventilated laboratory environment.

Properties

IUPAC Name

2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-10-12-17(13-11-15)23(28)22-21(25)20(19-9-5-6-14-27(19)22)24(29)26-18-8-4-3-7-16(18)2/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLLPIFXADYFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O2, with a molecular weight of approximately 399.45 g/mol. Its structure features an indolizine core with various substituents that influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the indolizine class exhibit significant biological activities, particularly in inhibiting cancer cell proliferation. The following sections detail the specific activities observed with this compound.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The concentration required for 50% inhibition of cell viability (IC50) was assessed using the MTT assay. Preliminary findings indicate IC50 values in the low micromolar range, suggesting potent activity against these cancer cell lines .

Cell LineIC50 (µM)Reference
HCT-1165.6
MCF-76.4
HeLa7.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with the compound leads to:

  • G0/G1 and G2/M phase arrest : Flow cytometry analysis indicated significant alterations in cell cycle distribution upon treatment.
  • Apoptosis : Increased sub-G1 populations were observed, indicating apoptotic activity .

Structure-Activity Relationship (SAR)

The biological activity of indolizines is highly dependent on their structural features. Variations in substituents at specific positions on the indolizine ring can lead to differing levels of activity:

Compound NameSubstituent VariationBiological Activity
2-amino-N-(4-fluorophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideFluorophenyl groupAnticancer activity
2-amino-N-(4-bromophenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideBrominated variantSignificant inhibition against cancer cell lines
2-amino-N-(4-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamideMethyl-substituted phenyl groupUseful in research applications

These variations illustrate how different substituents can enhance or diminish the compound's biological efficacy .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on HCT-116 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable apoptosis induction confirmed through annexin V staining.
  • MCF-7 Cell Line Analysis : Another study reported similar findings in MCF-7 cells, where the compound not only inhibited growth but also affected key regulatory proteins involved in apoptosis pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A systematic comparison of substituents, molecular weights, and key properties is provided below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₇H₁₅N₃O₂ 4-Methylbenzoyl (C3), 2-Methylphenyl (N-linked) 293.3 Balanced lipophilicity; moderate solubility
2-Amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide C₂₃H₁₇ClN₄O₄ 4-Nitrobenzoyl (C3), 3-Chloro-2-methylphenyl (N-linked) 448.9 Electron-withdrawing nitro group; higher molecular weight
2-Amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide C₂₄H₂₃N₃O₄ 4-Methylbenzoyl (C3), 3,4-Dimethoxyphenyl (N-linked) 417.5 Polar methoxy groups enhance solubility
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide C₂₀H₁₇ClN₄O₃ Benzodioxolyl, Imidazole, Chlorophenyl 396.8 Conformational rigidity from imine bond; heterocyclic diversity

Key Observations :

  • Solubility : Methoxy groups in the dimethoxyphenyl analog improve hydrophilicity compared to the target compound’s methyl groups.
  • Molecular Weight : Higher molecular weights (e.g., 448.9 g/mol in ) may reduce bioavailability due to increased steric hindrance.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s methyl groups enhance membrane permeability compared to polar analogs like the dimethoxyphenyl derivative .
  • Hydrogen Bonding: The amide and amino groups in the target facilitate interactions with biological targets, akin to the hydrazinecarboxamide moiety in .
  • Metabolic Stability : Chloro and nitro substituents (e.g., in ) may slow hepatic metabolism but increase toxicity risks.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide, and what key reaction conditions are required?

The synthesis involves a multi-step approach:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .
  • Functionalization : Nucleophilic substitution with amines and coupling agents (e.g., EDCI or DCC) to introduce the amino and carboxamide groups .
  • Benzoylation : Electrophilic aromatic substitution with 4-methylbenzoyl chloride to attach the benzoyl moiety .
  • Purification : Recrystallization or column chromatography (e.g., hexane:ethyl acetate) to isolate the final product .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., DMSO-d6_6 or CDCl3_3) resolve aromatic protons, carboxamide signals, and substituent environments .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z = 327.2 [M+H]+^+) .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>98%) .

Q. What biological activities have been reported, and what in vitro models are used for evaluation?

  • Antimicrobial Activity : Tested against bacterial strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays .
  • Antioxidant Potential : Assessed via DPPH radical scavenging assays .
  • Mechanistic Clues : Preliminary studies suggest enzyme inhibition (e.g., kinases) or receptor modulation, though target validation is ongoing .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity, and what analytical methods validate these improvements?

  • Reaction Optimization :
    • Use continuous flow reactors for scalable indolizine core synthesis .
    • Adjust stoichiometry of coupling agents (e.g., TBTU) to reduce byproducts .
  • Analytical Validation :
    • High-resolution mass spectrometry (HRMS) confirms molecular integrity .
    • X-ray crystallography (e.g., SHELX software) resolves stereochemical ambiguities .

Q. What strategies address contradictions in structural data from NMR and X-ray crystallography?

  • Crystallographic Refinement : SHELXL refines crystal structures against high-resolution data, resolving discrepancies in bond angles or torsional strains .
  • Advanced NMR : 2D techniques (e.g., COSY, NOESY) clarify proton coupling and spatial arrangements in solution .
  • Cross-Validation : Compare computational models (e.g., DFT) with experimental data to reconcile differences .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock or Schrödinger Suite models binding to enzymes (e.g., kinases) or receptors .
  • Pharmacophore Mapping : Identifies critical functional groups (e.g., carboxamide, benzoyl) for activity .
  • MD Simulations : Assess binding stability over time using GROMACS or AMBER .

Data Contradiction Analysis

Example : Conflicting 1^1H NMR signals for aromatic protons may arise from dynamic rotational isomerism.

  • Resolution : Variable-temperature NMR (VT-NMR) or crystallography (SHELXD) can distinguish between static and dynamic disorder .

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